molecular formula C15H11Cl2NO2 B13348427 N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide

N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide

Cat. No.: B13348427
M. Wt: 308.2 g/mol
InChI Key: PBTJGHRKLPFKIC-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H11Cl2NO2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide typically involves the acylation of 4-chloro-2-aminobenzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced products.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-6-5-12(17)8-13(14)15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,18,19)

InChI Key

PBTJGHRKLPFKIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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